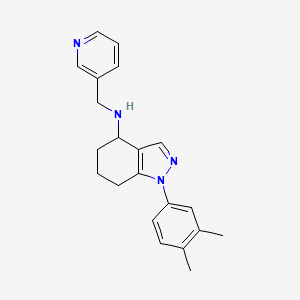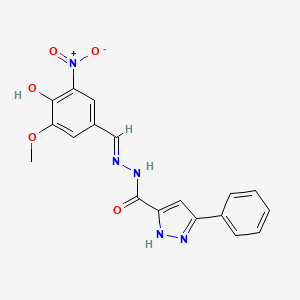![molecular formula C10H13N3O3 B6020197 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime, also known as HONAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HONAMP is a nitric oxide donor, meaning it has the ability to release nitric oxide (NO) in a controlled manner. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Wirkmechanismus
The mechanism of action of 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime involves the release of NO. NO is a signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. This compound releases NO in a controlled manner, allowing for precise regulation of cGMP levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the release of NO. NO has been shown to have a wide range of effects on various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been shown to induce vasodilation, which could be useful for the treatment of hypertension. In addition, this compound has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which could have implications for the treatment of neurological disorders. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime in lab experiments is its ability to release NO in a controlled manner. This allows for precise regulation of cGMP levels, which could be useful for studying various physiological processes. However, one limitation of using this compound is its instability in aqueous solutions. This compound is sensitive to light and air, and can decompose rapidly in aqueous solutions, which could affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime. One direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on immune response and inflammation, which could have implications for the treatment of autoimmune diseases. Finally, further research is needed to optimize the synthesis method of this compound and improve its stability in aqueous solutions.
Synthesemethoden
The synthesis of 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime involves the reaction between 2-methyl-1-phenyl-1-propanone oxime and nitrous acid. The reaction takes place in the presence of acetic acid and produces this compound as a yellow crystalline solid. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cardiovascular research, this compound has been shown to induce vasodilation, which could be useful for the treatment of hypertension. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
(Z)-hydroxyimino-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,13(16)12-15)9(11-14)8-6-4-3-5-7-8/h3-7,14-15H,1-2H3/b11-9+,13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFSHWIDXFPWFV-ZFDSPDROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)[N+](=NO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N/O)/C1=CC=CC=C1)/[N+](=N/O)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![methyl N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylglycinate](/img/structure/B6020129.png)

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)

![2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6020174.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)
![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020219.png)